

Technical Guide: dl-Alanyl-l-leucine (Stereochemical Probes & Stability)

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Compound of Interest

Compound Name: *dl-Alanyl-l-leucine*

Cat. No.: *B12998351*

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Executive Summary

dl-Alanyl-l-leucine (PubChem CID 259583) represents a specific diastereomeric mixture utilized primarily as a stable isotopic standard, a transport probe, and a substrate for investigating stereospecific enzymatic hydrolysis.[1] Unlike pure L-Alanyl-L-leucine, which is rapidly degraded by cytosolic peptidases, the inclusion of the racemic N-terminal alanine (DL-Ala) creates a mixture containing D-Alanyl-L-leucine and L-Alanyl-L-leucine.[1]

This guide details the physicochemical properties, synthesis, and analytical separation of these diastereomers. It specifically addresses the utility of the D-isomer component as a metabolically stable probe for PEPT1/PEPT2 transporter kinetics, distinguishing transport activity from intracellular hydrolysis.[1]

Physicochemical Profile

The following data characterizes the **dl-Alanyl-l-leucine** mixture. Note that while the molecular weight is identical for both diastereomers, their biological fate and chromatographic retention times differ significantly.[1]

Property	Data	Notes
IUPAC Name	(2RS)-2-amino-N-[(1S)-1-carboxy-3-methylbutyl]propanamide	Mixture of (R,S) and (S,S) isomers
Molecular Formula	C ₉ H ₁₈ N ₂ O ₃	
Molecular Weight	202.25 g/mol	
Solubility (Water)	~80 mg/mL (20°C)	High solubility facilitates aqueous buffer preparation
pKa Values	-COOH: 3.15; -NH ₃ ⁺ : 8.25	Zwitterionic at physiological pH (7.[2]4)
LogP	-1.52 (Estimated)	Hydrophilic; requires transporter for cell entry
Stability	Solid: >2 years at -20°C	Solution: Hydrolysis-prone (L-L form) at RT

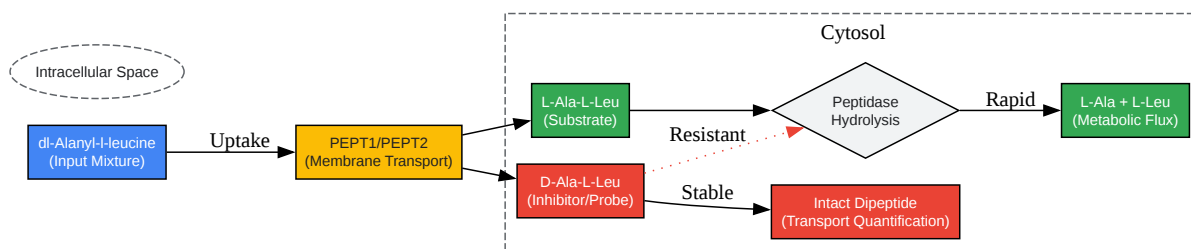
Stereochemical & Enzymatic Dynamics[3]

The critical value of this compound lies in the differential processing of its two constituents.[1]

This self-validating system allows researchers to decouple uptake from metabolism.[1]

Mechanism of Action

- L-Alanyl-L-leucine (S,S): Recognized by peptide transporters (PEPT1/2) and rapidly hydrolyzed by intracellular peptidases (e.g., aminopeptidase N) into free L-Alanine and L-Leucine.[1]
- D-Alanyl-L-leucine (R,S): Recognized by peptide transporters with similar affinity but resistant to hydrolysis.[1] It accumulates intracellularly, allowing for precise quantification of transport capacity without the confounding factor of metabolic degradation.[1]



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Figure 1: Differential metabolic fate of the **dl-Alanyl-l-leucine** diastereomers.[1] The D-Ala-containing isomer resists hydrolysis, serving as a stable transport probe.

Synthesis Protocol: Mixed Anhydride Coupling

To synthesize **dl-Alanyl-l-leucine**, a standard solution-phase peptide coupling strategy is employed.[1] This protocol uses N-protection with Boc (tert-butyloxycarbonyl) and C-terminal protection with a methyl ester to ensure regioselectivity.[1]

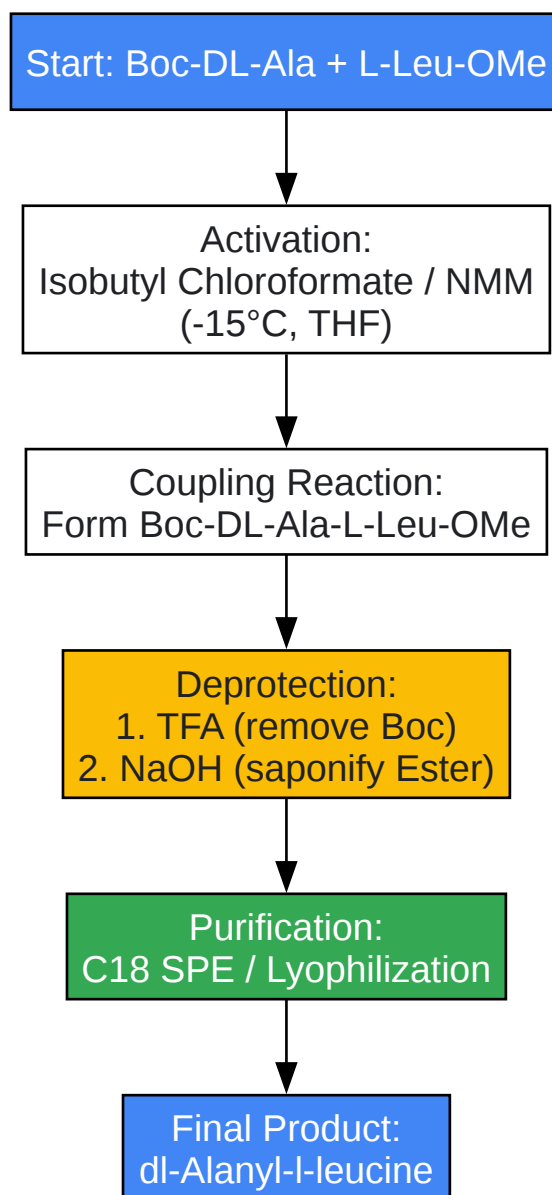
Reagents Required[1][4][5][6][7][8]

- Reagents: Boc-DL-Alanine, L-Leucine Methyl Ester HCl, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Trifluoroacetic acid (TFA), NaOH.[1]
- Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate.[1]

Step-by-Step Methodology

- Activation (Mixed Anhydride Formation):
 - Dissolve Boc-DL-Alanine (10 mmol) in anhydrous THF (50 mL) under nitrogen.
 - Cool to -15°C. Add NMM (10 mmol) followed dropwise by IBCF (10 mmol).

- Checkpoint: Formation of a white precipitate (NMM·HCl) indicates successful activation.^[1]
Stir for 15 min.
- Coupling:
 - Dissolve L-Leucine Methyl Ester HCl (10 mmol) and NMM (10 mmol) in DCM (20 mL).
 - Add this solution to the activated anhydride mixture at -15°C.
 - Allow to warm to room temperature (RT) and stir for 4 hours.
 - Validation: Monitor by TLC (System: CHCl₃/MeOH 9:1).^[1] The starting material spot should disappear.^[1]
- Workup & Deprotection:
 - Evaporate solvent.^[1] Dissolve residue in Ethyl Acetate and wash with 5% KHSO₄, 5% NaHCO₃, and brine.^[1] Dry over MgSO₄.^[1]
 - N-Terminal Deprotection: Treat the intermediate (Boc-DL-Ala-L-Leu-OMe) with 50% TFA in DCM for 1 hour.^[1] Evaporate TFA.
 - C-Terminal Deprotection: Dissolve in MeOH/Water (1:1), add 1M NaOH (2 eq), and stir for 2 hours. Neutralize with 1M HCl to pH 6.0.
- Purification:
 - Lyophilize the neutralized solution.^[1]
 - Desalt using a C18 Solid Phase Extraction (SPE) cartridge or preparative HPLC if pure diastereomer separation is required (see Section 5).^[1]



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Figure 2: Chemical synthesis workflow for **dl-Alanyl-L-leucine** via mixed anhydride coupling.

Analytical Characterization & Separation

Separating the D-Ala-L-Leu and L-Ala-L-Leu diastereomers is critical for quality control and metabolic studies.[1] Standard C18 columns often fail to resolve these isomers efficiently without chiral additives.[1]

HPLC Method (Chiral Separation)

This protocol uses a ligand-exchange mechanism or a macrocyclic antibiotic phase to separate diastereomers.[1]

- Column: Chirobiotic T (Teicoplanin) or equivalent chiral column (4.6 x 250 mm, 5 μ m).[1]
- Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) : Methanol (40:60 v/v).
- Flow Rate: 0.8 mL/min.[1]
- Detection: UV at 210 nm or MS (ESI+).[1]
- Expected Retention:
 - L-Ala-L-Leu: ~6.5 min[1]
 - D-Ala-L-Leu: ~8.2 min (D-isomer typically elutes later on Teicoplanin phases due to stronger interaction).[1]

Mass Spectrometry (LC-MS/MS)

For biological matrices (plasma/cell lysate), use MRM (Multiple Reaction Monitoring).[1]

- Ionization: ESI Positive Mode.
- Precursor Ion:m/z 203.1 [M+H]⁺[1]
- Product Ions:
 - m/z 86.1 (Leucine immonium ion) - Quantifier.[1]
 - m/z 44.0 (Alanine fragment) - Qualifier.[1]
- Collision Energy: 15-20 eV.[1]

References

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